N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide
Description
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C9H14N4O2/c1-6-11-8(15-13-6)9(12-7(2)14)3-4-10-5-9/h10H,3-5H2,1-2H3,(H,12,14) |
InChI Key |
BQEWDUWLWANTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2(CCNC2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method includes the cyclization of O-acyl amidoximes, which are generated by reacting amidoximes with acid chlorides in a basic medium . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the cyclization process and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with different substituents, while reduction can lead to the formation of reduced heterocycles .
Scientific Research Applications
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a pharmacophore in drug design, particularly for developing new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares the target compound with structurally related 1,2,4-oxadiazole-bearing derivatives, focusing on molecular properties, biological activity, and synthetic challenges.
Structural and Molecular Properties
Key Observations:
- Size and Complexity : The target compound is relatively small (MW 210.23) compared to analogues like Compound 60 (MW 378.40) or Cephalosporin 16e (MW 453.34), suggesting advantages in solubility and synthetic accessibility.
- Functional Groups : The trifluoromethyl group in Compound 28 enhances lipophilicity and metabolic stability, while the thiophene in introduces sulfur-based electronic effects.
- Bioactivity : The 3-methyl-1,2,4-oxadiazole moiety is a common feature in antiviral (e.g., Fragment Z729726784 ) and antibacterial agents (e.g., Cephalosporin 16e ), highlighting its versatility in drug design.
Physicochemical Properties
- Solubility : Smaller analogues (e.g., Fragment Z729726784 ) likely exhibit better aqueous solubility than bulkier derivatives like Compound 60 .
- Stability : The oxadiazole ring generally confers resistance to hydrolysis, though substituents (e.g., aldehydes in ) may introduce reactivity.
Biological Activity
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring and an oxadiazole moiety. The chemical structure can be represented as follows:
This compound exhibits various physicochemical properties that contribute to its biological activity, including solubility and lipophilicity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it has been shown to act as an agonist for muscarinic receptors (M1 and M4), which play crucial roles in neurotransmission and cognitive functions . This agonistic activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate to good activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression . The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further development in oncology.
Structure–Activity Relationship (SAR)
The SAR studies of this compound reveal critical insights into how structural modifications can enhance its biological activity. Variations in the oxadiazole and pyrrolidine components have been explored to optimize potency and selectivity towards target receptors .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection : In a model of neurodegeneration, the compound demonstrated protective effects on neuronal cells exposed to oxidative stress, suggesting its utility in neuroprotective therapies .
- Anti-inflammatory Effects : The compound was evaluated for its anti-inflammatory properties in models of rheumatoid arthritis, showing significant reductions in inflammatory markers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- Cyclization : The oxadiazole ring can be synthesized via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under acidic or thermal conditions .
- Coupling Reactions : Amide bond formation between pyrrolidine intermediates and acetyl chloride can be achieved using coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF .
- Optimization : Reaction temperatures (e.g., 60°C in acetonitrile under inert atmosphere ), solvent polarity, and catalyst selection (e.g., triethylamine for base-sensitive steps ) significantly impact yields.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is recommended for isolating the final product .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- 1H/13C NMR :
- The acetamide methyl group typically appears as a singlet at δ ~2.0 ppm in 1H NMR, while the oxadiazole C=N carbon resonates at δ 160–170 ppm in 13C NMR .
- Pyrrolidine protons exhibit splitting patterns (δ 3.0–4.0 ppm) dependent on ring conformation .
- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]+) with an error margin <2 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) provide additional validation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetonitrile, DMF) .
- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
- Waste Disposal : Neutralize acidic/basic residues before disposal and comply with local regulations for organic waste .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular geometry of This compound?
- Structure Solution : Use SHELXD for phase determination from single-crystal data. For twinned crystals, employ the TwinRotMat option in SHELXL .
- Refinement : SHELXL refines bond lengths/angles with anisotropic displacement parameters. Key geometric parameters (e.g., oxadiazole ring planarity, pyrrolidine puckering) validate against DFT-optimized structures .
- Validation : The CIF file should include R1 <5% and wR2 <10%, with a Hirshfeld surface analysis to detect weak interactions .
Q. What strategies are effective in reconciling contradictory data between theoretical computational models and experimental results (e.g., NMR chemical shifts)?
- DFT Calculations : Optimize the structure at the B3LYP/6-311+G(d,p) level and calculate NMR chemical shifts (GIAO method). Adjust for solvent effects (e.g., PCM model for DMSO) .
- Tautomerism : Investigate possible tautomeric forms (e.g., oxadiazole vs. open-chain isomers) using variable-temperature NMR .
- Cross-Validation : Compare X-ray-derived bond lengths with computational predictions to identify discrepancies .
Q. How can researchers design structure-activity relationship (SAR) studies to explore the oxadiazole moiety's role in biological activity?
- Analog Synthesis : Modify substituents on the oxadiazole (e.g., halogenation, methyl/ethyl groups) and pyrrolidine (e.g., stereochemistry, N-alkylation) .
- Activity Assays : Test analogs for target binding (e.g., enzyme inhibition, receptor affinity) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters .
- Molecular Docking : Use InChI/SMILES data to model interactions with binding pockets (e.g., hydrogen bonding with oxadiazole nitrogen) in AutoDock Vina.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
